molecular formula C11H13ClO B8575569 1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol CAS No. 123989-31-1

1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol

Cat. No.: B8575569
CAS No.: 123989-31-1
M. Wt: 196.67 g/mol
InChI Key: UUZUQJOJASRJBK-UHFFFAOYSA-N
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Description

1-(4-Chloro-phenyl)-2-methyl-but-3-en-1-ol is a useful research compound. Its molecular formula is C11H13ClO and its molecular weight is 196.67 g/mol. The purity is usually 95%.
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Properties

CAS No.

123989-31-1

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-methylbut-3-en-1-ol

InChI

InChI=1S/C11H13ClO/c1-3-8(2)11(13)9-4-6-10(12)7-5-9/h3-8,11,13H,1H2,2H3

InChI Key

UUZUQJOJASRJBK-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C(C1=CC=C(C=C1)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crotyl chloride (154.7 g, 1.71 mol) in dry tetrahydrofuran (530 ml) was added to magnesium turnings (46.0 g, 1.89 mol) in dry tetrahydrofuran (130 ml) at such a rate so as to maintain steady reflux. After addition was complete the mixture was heated under reflux for a further hour and then cooled to 0° C. 4-Chlorobenzaldehyde (120.0 g, 0.854 mol) in dry tetrahydrofuran (780 ml) was added over a period of 2 hours. After a further hour the solution was decanted from the excess magnesium into saturated aqueous ammonium chloride solution and the magnesium washed with ether. 2M Hydrochloric acid was added to dissolve the precipitate and the mixture extracted with ether. The combined extracts were washed with water, dried and evaporated in vacuo. Partial purification was achieved by chromatography [SiO2, hexane-ethyl acetate mixtures] to give 3-methyl-4-(4-chlorophenyl)-but-1-en-4-ol (118.45 g, approximately 90% pure, approximately 64%).
Quantity
154.7 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
530 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
780 mL
Type
solvent
Reaction Step Two

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